N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine
Overview
Description
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine, also known as CPQ, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ is a cyclic diamine compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Acetylcholinesterase Inhibitor
- Methods of Application : The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .
- Results : Compound 6h (IC50 = 3.65 nM) was found to be most active. All obtained novel compounds present comparable activity to that of tacrine towards acetylcholinesterase (AChE) and, simultaneously, lower activity towards butyrylcholinesterase (BChE) .
Antimicrobial Potential
- Application Summary : Certain derivatives of this compound have shown good antimicrobial potential .
- Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Anti-proliferative Activity
- Application Summary : Certain analogs of this compound have shown improved anti-proliferative activity, which could be beneficial in the treatment of cancer .
- Results : A para-para substituted biphenyl derivative exhibited sub-micromolar activity against both breast cancer cell lines, approximately 23-fold better than its para-meta and meta-meta counterparts .
Fructose-1,6-bisphosphatase Inhibitors
- Application Summary : Some derivatives of this compound are being evaluated as potential inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism .
Radiolabeling and Biodistribution
- Application Summary : This compound has been used in the synthesis, radiolabeling, and biodistribution of new tacrine analogs .
- Methods of Application : The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The compound was then radiolabeled with 99mTc .
- Results : The results of the biodistribution study are not detailed in the source .
Drug Design
- Application Summary : This compound has been used in drug design, specifically in the development of new tacrine analogs .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these studies are not detailed in the source .
properties
IUPAC Name |
N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-9-4-10-17-15-11-5-1-2-7-13(11)18-14-8-3-6-12(14)15/h1-2,5,7H,3-4,6,8-10,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVLJCQEUOTWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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